[3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride
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Overview
Description
[3-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H13NO2S·HCl It is a derivative of methanamine, featuring a methanesulfonylmethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride typically involves the reaction of 3-(methanesulfonylmethyl)benzaldehyde with an amine source under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
[3-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
[3-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can act as a functional moiety that modulates the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(2-bromophenyl)-2-methylpropanoic acid hydrochloride
- 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide
Uniqueness
Compared to similar compounds, [3-(methanesulfonylmethyl)phenyl]methanamine hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
2639449-88-8 |
---|---|
Molecular Formula |
C9H14ClNO2S |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
[3-(methylsulfonylmethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9-4-2-3-8(5-9)6-10;/h2-5H,6-7,10H2,1H3;1H |
InChI Key |
VQBMRLPAIWAKLK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC(=C1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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